molecular formula C2Cl2N2S B1299824 3,5-Dichloro-1,2,4-thiadiazole CAS No. 2254-88-8

3,5-Dichloro-1,2,4-thiadiazole

Cat. No.: B1299824
CAS No.: 2254-88-8
M. Wt: 155.01 g/mol
InChI Key: CEUHPOVLEQUFCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with phosphorus oxychloride, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of cyanogen chloride with sulfur dichloride in the presence of a catalytic amount of chloride ion . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate are commonly used.

    Oxidation and Reduction: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

Mechanism of Action

Properties

IUPAC Name

3,5-dichloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N2S/c3-1-5-2(4)7-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUHPOVLEQUFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369347
Record name 3,5-dichloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2254-88-8
Record name 3,5-dichloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,2,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of 3,5-Dichloro-1,2,4-thiadiazole in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. [] This compound readily reacts with arylboronic acids under varying conditions. At room temperature, it undergoes selective monosubstitution to yield 5-aryl-3-chloro-1,2,4-thiadiazoles. At elevated temperatures (toluene reflux), disubstitution occurs, producing 3,5-diaryl-1,2,4-thiadiazoles. This sequential coupling allows for the synthesis of diverse 1,2,4-thiadiazole derivatives with different aryl substituents, broadening the scope for developing novel compounds with potentially valuable properties. []

Q2: Beyond its use in organic synthesis, what other research applications does this compound have?

A2: this compound plays a crucial role in generating and studying highly reactive chemical species. Photolysis studies utilizing matrix isolation techniques with this compound have provided evidence for the existence of novel pseudohalides like chloronitrile sulfide (ClCNS). [] This demonstrates the compound's utility in advancing our understanding of fundamental chemical principles and exploring new reactive intermediates.

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